molecular formula C16H18N4O3S B2381539 7-benzyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 500198-82-3

7-benzyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2381539
CAS RN: 500198-82-3
M. Wt: 346.41
InChI Key: BOHRVPDFSDUJCO-UHFFFAOYSA-N
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Description

7-benzyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the class of purine analogs. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Scientific Research Applications

Analgesic and Anti-Inflammatory Potential

7-Benzyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione derivatives have shown significant promise in the field of analgesic and anti-inflammatory research. Studies have found that certain derivatives exhibit strong analgesic and anti-inflammatory effects. In particular, benzylamide derivatives were observed to be more active than reference drugs like acetylic acid, suggesting their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Antidiabetic and Hypolipidemic Activity

Research into substituted pyridines and purines containing 2,4-thiazolidinedione, a class to which our compound of interest belongs, has demonstrated effects on triglyceride accumulation in vitro and hypoglycemic and hypolipidemic activity in vivo. This suggests potential applications in the treatment of diabetes and lipid disorders (Kim et al., 2004).

Oxidation Studies and Structural Insights

Studies focusing on the oxidation of similar purine derivatives have provided valuable insights into the molecular structure and reactivity of these compounds. Such research is crucial for understanding the chemical behavior and potential therapeutic applications of 7-benzyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione and its derivatives (Itaya et al., 1996).

Synthesis and Protective Group Strategies

Recent advancements in synthesis methods, particularly involving protective groups like thietanyl, have facilitated the creation of novel 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. These studies are significant for the development of new pharmaceutical agents based on purine derivatives (Khaliullin & Shabalina, 2020).

properties

IUPAC Name

7-benzyl-8-(2-methoxyethylsulfanyl)-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-19-13-12(14(21)18-15(19)22)20(10-11-6-4-3-5-7-11)16(17-13)24-9-8-23-2/h3-7H,8-10H2,1-2H3,(H,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHRVPDFSDUJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCOC)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-benzyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

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